1-Phenyl-1,2,3,4-tetrahydroisoquinoline - 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-300673
CAS Number: 22990-19-8
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral organic compound belonging to the tetrahydroisoquinoline class. It is a key intermediate in the synthesis of various biologically active compounds, most notably the antimuscarinic agent solifenacin [, ]. It has also been studied for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist [].

Synthesis Analysis
  • Pictet-Spengler Reaction: This classic method involves the condensation of β-phenylethylamine with benzaldehyde followed by cyclization using a strong acid like polyphosphoric acid [].
  • Bischler-Napieralski Cyclization: This method involves the cyclization of N-phenethylbenzamide using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid followed by reduction of the resulting 3,4-dihydroisoquinoline [, ].
  • Modified Pummerer Reaction: This method utilizes a modified Pummerer reaction for a highly efficient synthesis [].
  • Asymmetric Addition of Arylboronic Acids to N-tosylaldimines: This rhodium-catalyzed method utilizes a chiral diene ligand to achieve high enantioselectivity in the formation of the tetrahydroisoquinoline [].
Molecular Structure Analysis

1-Phenyl-1,2,3,4-tetrahydroisoquinoline possesses a heterocyclic ring that commonly adopts a half-chair conformation [, , , , ]. The phenyl ring substituent is typically in an equatorial position []. Single-crystal X-ray diffraction studies have been conducted on several derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, providing detailed insights into their specific conformations and intermolecular interactions [, , , , ].

Physical and Chemical Properties Analysis

Limited information is available on the specific physical and chemical properties of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. It is a chiral molecule, meaning it exists in two enantiomeric forms (S and R) [, , , ]. Studies have focused primarily on the synthesis, resolution, and biological activity of its derivatives rather than its inherent physical and chemical properties.

Applications
  • Antimuscarinic Agents: It is a key intermediate in the synthesis of solifenacin, a drug used to treat overactive bladder [, , ].
  • NMDA Receptor Antagonists: Several derivatives have been investigated for their potential as NMDA receptor antagonists for the treatment of conditions like seizures and stroke [, ].
  • Tubulin Polymerization Inhibitors: Some 1-phenyl-3,4-dihydroisoquinoline derivatives, closely related to 1-phenyl-1,2,3,4-tetrahydroisoquinoline, have been identified as potential tubulin polymerization inhibitors for cancer treatment [].
  • Chiral Catalysts: Derivatives with specific stereochemistry have been explored as precursors to novel chiral catalysts [, , ].
Future Directions
  • Exploring novel synthetic methodologies: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of enantiomerically pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline is crucial for its broader applications [].
  • Investigating detailed structure-activity relationships: Understanding the influence of different substituents on the biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is essential for the development of more potent and selective therapeutic agents [, , ].
  • Elucidating the precise mechanism of action: Determining the specific binding sites and molecular interactions involved in the biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives will enhance our understanding of its therapeutic potential [].
  • Exploring new applications: Investigating the potential of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives in other areas, such as catalysis and materials science, could lead to new and innovative applications [, , ].

(S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

(S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in the synthesis of Solifenacin, a medication used to treat overactive bladder. [] A crucial step in this synthesis involves the resolution of racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline to obtain the desired (S)-enantiomer. []

Relevance: (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is an enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. It holds significant relevance as a crucial precursor in the multi-step synthesis of Solifenacin. [, ]

1-Phenyl-3,4-dihydroisoquinoline

This compound acts as an intermediate in the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. [] Its preparation involves the acylation of beta-phenylethylamine with benzoyl chloride, followed by a cyclization reaction and subsequent reduction. []

Relevance: 1-Phenyl-3,4-dihydroisoquinoline is a direct precursor to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline in a specific synthetic route. It differs by a double bond in the heterocyclic ring. []

9-(Triazo-ethylamino)-1,2,3,4-tetrahydro-acridine derivatives (4a~4c)

These compounds are a series of tacrine-tetrahydroisoquinoline hybrids synthesized using click chemistry, aimed at developing acetylcholinesterase inhibitors. []

Relevance: While structurally distinct from 1-phenyl-1,2,3,4-tetrahydroisoquinoline, these derivatives share a common goal in targeting acetylcholinesterase. They incorporate a tetrahydroisoquinoline moiety, highlighting the potential of this scaffold in medicinal chemistry. []

2-(Hept-6-ynyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (7)

This compound, featuring a hept-6-ynyl substituent, is another building block utilized in the synthesis of tacrine-tetrahydroisoquinoline hybrid acetylcholinesterase inhibitors. [] It demonstrates the versatility of the tetrahydroisoquinoline scaffold for further derivatization. []

Relevance: This compound highlights the utility of the tetrahydroisoquinoline moiety, specifically the 1-phenyl-1,2,3,4-tetrahydroisoquinoline structure, as a scaffold for developing molecules with potential biological activity, such as acetylcholinesterase inhibition. []

Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

This compound is the active ingredient in Solifenacin. [, ] Its synthesis typically involves reacting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with triphosgene, followed by reaction with (R)-3-quinuclidinol. []

Relevance: This compound is the final drug product derived from 1-Phenyl-1,2,3,4-tetrahydroisoquinoline and highlights the therapeutic potential of appropriately modified tetrahydroisoquinoline derivatives. [, ]

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (1a)

This spiran compound is formed through the reaction of isatin with 2-(3,4-dimethoxyphenyl)ethylamine under acidic conditions. [] Its formation highlights the reactivity of the tetrahydroisoquinoline system. []

Relevance: While not a direct derivative, this compound exemplifies how the core structure of 1-phenyl-1,2,3,4-tetrahydroisoquinoline can be incorporated into larger, more complex frameworks, potentially influencing its chemical properties and reactivity. []

6-Hydroxy-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (3b)

This compound is a product of a reaction involving isatin, 2-(3-hydroxy-4-methoxyphenyl)ethylamine, and benzylamine. [] Its formation provides insight into the regioselectivity of reactions involving substituted phenethylamines and isatin. []

Relevance: This compound demonstrates the potential for introducing a variety of substituents onto the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold, a strategy often employed to modulate biological activity and other properties in medicinal chemistry. []

(1R,3S)-6,7-Dimethoxy-3-(methoxydiphenylmethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (I)

This compound, characterized by X-ray crystallography, possesses defined stereochemistry at the 1- and 3-positions of the tetrahydroisoquinoline ring. [] Its structure demonstrates the potential for introducing chirality into the 1-phenyl-1,2,3,4-tetrahydroisoquinoline framework. []

Relevance: This example emphasizes the stereochemical aspects associated with 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives and their importance, particularly in the context of catalysis where specific stereoisomers can exhibit distinct reactivity and selectivity. []

(1R,3S)-2-Benzyl-3-[diphenyl(trimethylsiloxy)methyl]-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (II)

This compound, also structurally characterized, highlights the possibility of introducing various protecting groups, like the trimethylsilyl group, into the 1-phenyl-1,2,3,4-tetrahydroisoquinoline structure. [] This strategy is frequently employed in organic synthesis to control reactivity and facilitate desired transformations. []

Relevance: Similar to compound 8, this example highlights the importance of stereochemistry in 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. Additionally, it emphasizes the role of protecting groups in synthetic strategies, enabling the preparation of more complex molecules based on this scaffold. []

6-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline (2)

This compound is a D1 dopamine receptor antagonist with binding affinity comparable to the known antagonist SCH23390. [] Its structure demonstrates the influence of a halogen substituent on the pharmacological profile of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. []

Relevance: This compound provides a direct comparison of how subtle structural modifications, like the introduction of a bromine atom, can significantly impact the biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, specifically in its interaction with the D1 dopamine receptor. []

6,7-Dihydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (5)

This dihydroxy-substituted analog displayed significantly reduced D1 dopamine receptor affinity compared to the 6-bromo derivative (2). [] This finding suggests that the nature and position of substituents are crucial for optimal interaction with the D1 receptor. []

Relevance: This compound, along with compounds 10 and 12, highlights the structure-activity relationships within a series of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. It shows how changes in the substitution pattern can dramatically affect binding affinity to the D1 dopamine receptor. []

3-Chloro-2-hydroxy-5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizine (9)

This conformationally constrained analog exhibited significantly lower D1 dopamine receptor affinity compared to the more flexible 6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6). [] This observation underscores the importance of conformational flexibility for D1 receptor binding within this series of compounds. []

Relevance: This compound, by comparison with the more flexible 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative, underscores the importance of conformational flexibility for interaction with the D1 dopamine receptor. This insight can guide further structural modifications and optimization of D1 receptor ligands based on the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold. []

2-(N-t-butoxycarbonyl-L-phenylalanyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This compound, incorporating an amino acid residue, exhibits antagonistic action on tachykinin receptors, including substance P and neurokinin receptors. [] It highlights the potential of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives as therapeutic agents for conditions like asthma and chronic bronchitis. []

Relevance: This compound exemplifies the versatility of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core structure for incorporating diverse functionalities, such as amino acids. Its ability to target tachykinin receptors suggests potential applications in treating inflammatory and respiratory diseases. []

These are naturally occurring 1-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloids synthesized in the laboratory using radical cyclization reactions. [] They exemplify the presence of this core structure in natural products. []

Relevance: These alkaloids, with their 1-phenyl-1,2,3,4-tetrahydroisoquinoline core, highlight the presence and relevance of this structural motif in natural products. Their existence underlines the potential of this scaffold for biological activity and inspires further exploration of its derivatives for therapeutic applications. []

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This compound is a precursor to novel chiral catalysts and features a half-boat conformation of the N-containing six-membered ring. [] Its structure highlights the potential of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives as chiral ligands in asymmetric synthesis. []

Relevance: This derivative underscores the potential application of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, particularly those with defined stereochemistry, in asymmetric catalysis. The ability to modulate the structure and incorporate various functional groups makes them attractive candidates for designing chiral ligands with specific reactivity and selectivity profiles. []

Properties

CAS Number

22990-19-8

Product Name

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3

Synonyms

1,2,3,4-tetrahydro-1-phenylisoquinoline
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride, (+)-isomer
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride, (+-)-isomer
1,2,3,4-tetrahydro-1-phenylisoquinoline hydrochloride, (-)-isomer
1-phenyl-1,2,3,4-tetrahydroisoquinoline
phenyl-TIQ

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.